molecular formula C9H12N2O4 B13486871 Methyl 5-(dimethoxymethyl)pyrimidine-2-carboxylate

Methyl 5-(dimethoxymethyl)pyrimidine-2-carboxylate

Cat. No.: B13486871
M. Wt: 212.20 g/mol
InChI Key: UHHXRDVVSBADCV-UHFFFAOYSA-N
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Description

Methyl 5-(dimethoxymethyl)pyrimidine-2-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a dimethoxymethyl group at the 5-position and a carboxylate group at the 2-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(dimethoxymethyl)pyrimidine-2-carboxylate typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method includes the reaction of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts to yield the desired pyrimidine-5-carboxylate esters . The reaction conditions often involve the use of solvents like toluene and catalysts such as tetrabutylammonium iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(dimethoxymethyl)pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The dimethoxymethyl and carboxylate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 5-(dimethoxymethyl)pyrimidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(dimethoxymethyl)pyrimidine-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(dimethoxymethyl)pyrimidine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

methyl 5-(dimethoxymethyl)pyrimidine-2-carboxylate

InChI

InChI=1S/C9H12N2O4/c1-13-8(12)7-10-4-6(5-11-7)9(14-2)15-3/h4-5,9H,1-3H3

InChI Key

UHHXRDVVSBADCV-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CN=C(N=C1)C(=O)OC)OC

Origin of Product

United States

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